N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-2H-triazole-4-carboxamide
Description
N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-2H-triazole-4-carboxamide is a synthetic compound characterized by its unique structure, which includes a triazole ring, a piperazine moiety, and a pyridine ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2/c23-14(4-6-17-15(24)12-11-18-20-19-12)22-9-7-21(8-10-22)13-3-1-2-5-16-13/h1-3,5,11H,4,6-10H2,(H,17,24)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGDSWVLVTYZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCNC(=O)C3=NNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-2H-triazole-4-carboxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting 4-pyridinecarboxaldehyde with piperazine in the presence of a suitable solvent like ethanol under reflux conditions.
Introduction of the Triazole Ring: The next step involves the formation of the triazole ring. This can be done by reacting the piperazine intermediate with propargyl bromide to introduce the alkyne group, followed by a cycloaddition reaction with azide to form the triazole ring.
Final Coupling: The final step involves coupling the triazole intermediate with a carboxamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by:
Scaling Up Reaction Volumes: Using larger reactors and optimizing reaction conditions to maintain efficiency and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification Techniques: Utilizing advanced purification techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-2H-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine or triazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-2H-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-2H-triazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-oxo-3-(4-pyridin-4-yl-1-piperazinyl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide
- Substituted N-phenylpyrazine-2-carboxamides
Uniqueness
N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-2H-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, piperazine moiety, and pyridine ring contribute to its versatility and potential for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
